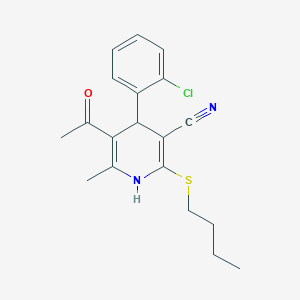![molecular formula C22H21N3O2S2 B5091974 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as compound 25 and has been synthesized using different methods.
Scientific Research Applications
Compound 25 has been extensively studied for its potential applications in various fields. It has been reported to have anticancer, antidiabetic, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In addition, compound 25 has been investigated for its ability to inhibit the growth of different types of cancer cells, including breast, lung, and prostate cancer cells.
Mechanism of Action
The mechanism of action of compound 25 is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Compound 25 has been reported to have different biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models. In addition, compound 25 has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using compound 25 in lab experiments include its potent anticancer and anti-inflammatory properties, its ability to induce apoptosis in cancer cells, and its potential use as a diagnostic agent for Alzheimer's disease. However, the limitations of using compound 25 include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of compound 25. These include:
1. Investigating the potential use of compound 25 as a therapeutic agent for different types of cancer.
2. Studying the mechanism of action of compound 25 to fully understand its effects on cancer cells and other biological systems.
3. Developing new synthetic methods for compound 25 to improve its yield and purity.
4. Investigating the potential use of compound 25 as a diagnostic agent for Alzheimer's disease.
5. Studying the pharmacokinetics and pharmacodynamics of compound 25 to optimize its therapeutic use.
In conclusion, compound 25 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anticancer, antidiabetic, anti-inflammatory, and antiviral properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. Compound 25 has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of compound 25 has been reported using different methods. The most common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3-dihydroindole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-methylphenyl isothiocyanate to obtain compound 25. Other methods involve the use of different starting materials and reagents.
properties
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-16-6-8-18(9-7-16)23-22(28)24-19-10-12-20(13-11-19)29(26,27)25-15-14-17-4-2-3-5-21(17)25/h2-13H,14-15H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNXXIPAHOKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-methylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)

![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)
![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)
![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)
